N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
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Overview
Description
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique chemical structure, which includes an isopropyl group, a piperidine ring, and a phenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 3-methyl-4-(piperidin-4-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.
Introduction of the Isopropyl Group: The phenoxyacetamide intermediate is then reacted with isopropylamine under appropriate conditions to introduce the isopropyl group, resulting in the formation of the desired compound.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxyacetamide moiety can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Preliminary studies suggest that it may possess pharmacological activities, making it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling, gene expression, or metabolic processes, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide: The free base form of the compound without the hydrochloride salt.
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)ethanamide: A structurally similar compound with an ethanamide moiety instead of acetamide.
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)propionamide: Another analog with a propionamide moiety.
Uniqueness
N-Isopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(3-methyl-4-piperidin-4-ylphenoxy)-N-propan-2-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-12(2)19-17(20)11-21-15-4-5-16(13(3)10-15)14-6-8-18-9-7-14;/h4-5,10,12,14,18H,6-9,11H2,1-3H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSMEWUHPRSPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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